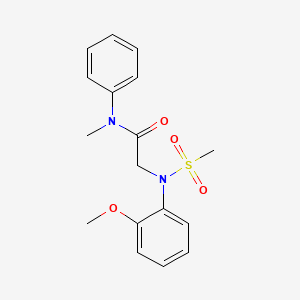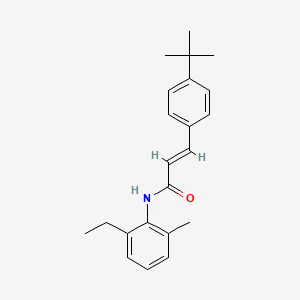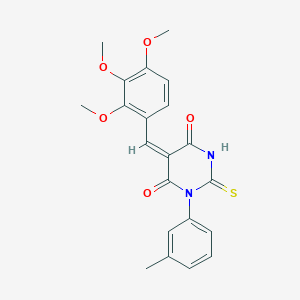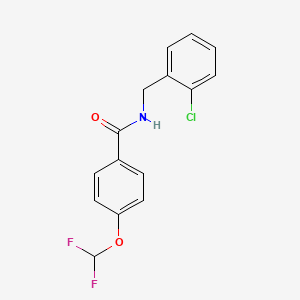
N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide
Descripción general
Descripción
N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-(methylsulfonyl)-N~1~-phenylglycinamide, commonly known as MMMPG, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. MMMPG belongs to the class of NMDA receptor antagonists, which have been studied for their ability to modulate glutamatergic neurotransmission and treat various neurological disorders. In
Mecanismo De Acción
MMMPG acts as an NMDA receptor antagonist, which blocks the binding of glutamate to the receptor and reduces the influx of calcium ions into the cell. This mechanism of action reduces the excitotoxicity caused by excessive glutamate release and protects the neurons from damage. Additionally, MMMPG has been shown to modulate the activity of other neurotransmitter systems such as dopamine and serotonin, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects
MMMPG has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, MMMPG has been studied for its potential analgesic effects in chronic pain conditions such as neuropathic pain. MMMPG has also been shown to modulate the activity of other neurotransmitter systems such as dopamine and serotonin, which may contribute to its therapeutic effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using MMMPG in lab experiments is its specificity for the NMDA receptor, which allows for the selective modulation of glutamatergic neurotransmission. Additionally, MMMPG has been shown to have low toxicity and good pharmacokinetic properties, which make it a promising candidate for further development. However, one limitation of using MMMPG in lab experiments is the lack of clinical data, which makes it difficult to extrapolate the findings to human subjects. Additionally, the high cost of synthesis and limited availability of MMMPG may hinder its widespread use in research.
Direcciones Futuras
For MMMPG include further investigation of its therapeutic potential in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Additionally, the development of more efficient synthesis methods and analogs of MMMPG may improve its pharmacokinetic properties and increase its availability for research. Further studies on the mechanism of action and modulation of other neurotransmitter systems may also provide insights into the potential therapeutic applications of MMMPG.
Aplicaciones Científicas De Investigación
MMMPG has been studied for its potential therapeutic applications in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. MMMPG acts as an NMDA receptor antagonist, which reduces the excitotoxicity caused by excessive glutamate release. MMMPG has been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease. Additionally, MMMPG has been studied for its potential analgesic effects in chronic pain conditions such as neuropathic pain.
Propiedades
IUPAC Name |
2-(2-methoxy-N-methylsulfonylanilino)-N-methyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O4S/c1-18(14-9-5-4-6-10-14)17(20)13-19(24(3,21)22)15-11-7-8-12-16(15)23-2/h4-12H,13H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTTBNKQJPYVFDQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1=CC=CC=C1)C(=O)CN(C2=CC=CC=C2OC)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~2~-(2-methoxyphenyl)-N-methyl-N~2~-(methylsulfonyl)-N-phenylglycinamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![1-[3-(4-bromo-1H-pyrazol-1-yl)-2-methylpropanoyl]-5-(trifluoromethyl)-4,5-dihydro-1H-pyrazol-5-ol](/img/structure/B4734042.png)
![N-[1-(2-methylbenzyl)-1H-pyrazol-4-yl]-2-(4-pyridinyl)-4-quinolinecarboxamide](/img/structure/B4734048.png)
![2,4-dichloro-N-[4-iodo-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]benzamide](/img/structure/B4734068.png)

![3-methyl-1-[4-methyl-3-(1-pyrrolidinylsulfonyl)benzoyl]piperidine](/img/structure/B4734073.png)


![N,N-dicyclohexyl-7-(difluoromethyl)-5-phenylpyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4734089.png)
![4-(5-{[(4-methylphenyl)thio]methyl}-1,2,4-oxadiazol-3-yl)pyridine](/img/structure/B4734091.png)

![N-cyclopropyl-N'-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]thiourea](/img/structure/B4734115.png)
![[1,5-pentanediylbis(imino-2,1-phenylene)]bis(phosphonic acid)](/img/structure/B4734125.png)
![2-cyano-N'-[(1-naphthyloxy)acetyl]acetohydrazide](/img/structure/B4734133.png)